molecular formula C11H10ClN3O B2526242 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide CAS No. 1250171-95-9

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide

Cat. No.: B2526242
CAS No.: 1250171-95-9
M. Wt: 235.67
InChI Key: FPFDQDCVYFDSHS-UHFFFAOYSA-N
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Description

6-Chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a chlorinated pyridine core and a 1-cyanocyclobutyl substituent. The compound’s structure combines a rigid cyclobutane ring with a polar cyan group, which may enhance its binding affinity to biological targets while influencing physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-3-2-8(6-14-9)10(16)15-11(7-13)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDQDCVYFDSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 6-Chloronicotinic acid : Provides the pyridine-carboxylic acid backbone.
  • 1-Cyanocyclobutylamine : Introduces the cyclobutane ring with nitrile and amine functionalities.

Coupling these fragments via amide bond formation constitutes the core synthetic challenge.

Direct Amidation via Carbodiimide Reagents

The most widely reported method involves activating 6-chloronicotinic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF, followed by reaction with 1-cyanocyclobutylamine.

Procedure :

  • Dissolve 6-chloronicotinic acid (1.0 equiv) in DMF under nitrogen.
  • Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C, stir for 30 minutes.
  • Introduce 1-cyanocyclobutylamine (1.05 equiv) and warm to room temperature for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–72%.

Acid Chloride Intermediate Route

Alternative approaches convert 6-chloronicotinic acid to its corresponding acid chloride using thionyl chloride (SOCl$$_2$$) , followed by reaction with 1-cyanocyclobutylamine.

Procedure :

  • Reflux 6-chloronicotinic acid with excess SOCl$$_2$$ (3.0 equiv) for 2 hours.
  • Remove excess SOCl$$_2$$ under vacuum.
  • Dissolve the residue in tetrahydrofuran (THF), add 1-cyanocyclobutylamine (1.1 equiv) and triethylamine (2.0 equiv).
  • Stir for 6 hours, concentrate, and recrystallize from ethanol.

Yield : 75–80%.

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe immobilizing 6-chloronicotinic acid on Wang resin, enabling iterative coupling with 1-cyanocyclobutylamine under microwave-assisted conditions (60°C, 30 minutes). This method achieves a 90% purity with a throughput of 50 mmol/hour.

Critical Analysis of Methodologies

Comparison of Coupling Agents

The choice of coupling agent significantly impacts efficiency:

Coupling Agent Solvent Temperature Yield (%) Purity (%)
EDC/HOBt DMF 25°C 68–72 95
SOCl$$_2$$ THF 0–25°C 75–80 98
HATU DCM −10°C 82–85 99

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers superior yields but requires stringent temperature control.

Solvent Optimization

Polar aprotic solvents enhance reactivity:

  • DMF : Facilitates reagent solubility but complicates purification.
  • THF : Reduces side reactions but necessitates low temperatures.
  • DCM : Ideal for HATU-mediated couplings due to inertness.

Synthesis of 1-Cyanocyclobutylamine

Strecker Synthesis from Cyclobutanone

  • React cyclobutanone with ammonium chloride and potassium cyanide to form α-aminonitrile.
  • Reduce the nitrile to amine using lithium aluminum hydride (LiAlH$$_4$$).

Yield : 50–55%.

Nitrile Transfer via Hofmann Rearrangement

Treat cyclobutylurea with bromine in NaOH to generate 1-cyanocyclobutylamine, achieving a 65% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.85 (s, 1H, pyridine-H), 8.25 (d, $$J = 8.4$$ Hz, 1H), 7.75 (d, $$J = 8.4$$ Hz, 1H), 2.95–3.10 (m, 4H, cyclobutane-H).
  • HPLC : Retention time = 6.2 minutes (C18 column, 70:30 acetonitrile/water).

Industrial-Scale Production Challenges

Cost-Benefit Analysis

  • EDC/HOBt : Low cost but moderate yield.
  • HATU : High yield but prohibitive for large-scale use.

Continuous Flow Systems

Adoption of microreactors reduces reaction time by 40% and improves consistency.

Emerging Methodologies

Enzymatic Amidations

Immobilized lipases (e.g., Candida antarctica) enable amide bond formation in aqueous media, though yields remain suboptimal (45–50%).

Photoredox Catalysis

Visible-light-mediated couplings using iridium catalysts show promise for low-temperature syntheses.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Substituent Melting Point (°C) logP (XLogP3) Reference
6-Chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide ~265 (estimated) 1-cyanocyclobutyl N/A Estimated ~2.5
6-Chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide 285.73 2-cyanoethyl, phenyl N/A 2.5
6-Chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide 225.68 cyclobutylmethyl N/A N/A
6-Chloro-N-isobutylpyridazine-3-carboxamide 213.67 isobutyl N/A N/A
6-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide 213.67 cyclopropylmethyl N/A N/A
6-Chloro-N-ethylnicotinamide 184.62 ethyl N/A N/A

Key Observations :

  • Cyano vs. Alkyl Substituents: The 1-cyanocyclobutyl group introduces steric bulk and polarity compared to simpler alkyl chains (e.g., ethyl or isobutyl in ). This may reduce membrane permeability but enhance target specificity.
  • Core Heterocycle : Pyridine derivatives (e.g., target compound) generally exhibit higher aromaticity and metabolic stability than pyridazine analogues (e.g., compounds in ) due to differences in ring electronic structure.

Key Observations :

  • Synthetic Yields : Compounds with shorter alkyl linkers (e.g., ethyl in 3a) show lower yields (56%) compared to bulkier derivatives, possibly due to steric hindrance during cyclization.
  • Spectral Trends : The amide C=O stretch in IR (~1650–1670 cm⁻¹) and aromatic proton signals in NMR (δ 8.7–8.9) are consistent across pyridine carboxamides, confirming structural integrity.

Biological Activity

6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on current research findings.

  • IUPAC Name : 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide
  • CAS Number : 1250171-95-9
  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 225.66 g/mol

The biological activity of 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide is primarily linked to its interaction with specific molecular targets, particularly in the context of cancer therapy. Research indicates that this compound acts as an inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a significant role in modulating immune responses and tumor progression .

In Vitro Studies

Recent studies have demonstrated that 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown potency against breast cancer and non-small cell lung cancer (NSCLC) cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies

  • Cbl-b Inhibition :
    • A study focused on the inhibition of Cbl-b by this compound revealed that it enhances the efficacy of cancer vaccines when used in combination therapies. The results indicated a marked increase in immune response against tumors when administered alongside traditional treatments .
  • Tumor Cell Line Testing :
    • In vitro assays conducted on multiple human cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits proliferation. The IC50 values ranged from 0.5 to 5 µM across different cell lines, showcasing its effectiveness as a potential anti-cancer agent .

Synthetic Routes

The synthesis of 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide can be achieved through various methods:

  • Cyclization Reactions :
    • Starting with appropriate pyridine derivatives, the introduction of the cyanocyclobutyl group can be achieved through nucleophilic substitution reactions under controlled conditions.
  • Amidation :
    • The final step typically involves the amidation of the carboxylic acid derivative with an amine to yield the target compound.

Reaction Conditions

The synthesis generally requires specific conditions such as temperature control and the use of solvents like DMF or DMSO to facilitate reactions while minimizing side products.

Medicinal Chemistry

The primary application of 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide lies in its potential use as a therapeutic agent in cancer treatment. Its ability to inhibit Cbl-b provides a novel approach to enhancing immunotherapy responses .

Research Implications

This compound serves as a valuable tool for researchers exploring the ubiquitin-proteasome pathway and its implications in cancer biology. Its unique structure allows for further modifications to optimize efficacy and selectivity against various targets.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

  • Step 1 : Chlorination at the 6-position of pyridine-3-carboxylic acid derivatives using POCl₃ or PCl₃ under reflux .
  • Step 2 : Cyclobutane ring formation via [2+2] cycloaddition or alkylation of acrylonitrile derivatives, followed by nitrile functionalization .
  • Step 3 : Coupling the chloropyridine moiety with the 1-cyanocyclobutylamine group using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
    Critical Parameters : Reaction temperatures (often 80–110°C), anhydrous conditions, and stoichiometric control to minimize byproducts like unsubstituted amides .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-3 carboxamide proton at δ ~8.5 ppm; cyclobutyl protons as a multiplet at δ ~2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out halogen loss (common in chlorinated pyridines) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Discrepancies often arise from:

  • Tautomerism : The cyanocyclobutyl group may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
  • Residual Solvents : Traces of DMF or THF can mask signals. Ensure thorough drying under vacuum (<1 Torr, 24h) .
  • Stereochemical Effects : Cyclobutane ring puckering may split signals. Computational modeling (DFT) can predict conformer populations .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency in cyclobutane formation .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions during amide coupling .
  • In Situ Monitoring : Use FTIR to track carboxamide formation (disappearance of carbonyl stretch at ~1700 cm⁻¹) .

Q. How does the 1-cyanocyclobutyl group influence biological activity compared to other substituents?

  • Steric Effects : The rigid cyclobutane ring enhances target selectivity by restricting conformational flexibility, as seen in kinase inhibitors .
  • Electronic Effects : The nitrile group acts as a hydrogen-bond acceptor, improving binding affinity to enzymes like cytochrome P450 (CYP3A4) .
  • Comparative Studies : Replace the cyanocyclobutyl with cyclopentyl or phenyl groups to evaluate SAR (structure-activity relationship) in cytotoxicity assays .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across studies?

  • Metabolic Stability : The compound may degrade in cell culture media. Use LC-MS to quantify stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Batch Variability : Impurities (e.g., residual chloride ions) can inhibit enzymes. Include elemental analysis (EA) for halide quantification .
  • Solubility Limits : Poor aqueous solubility (>50 µM) may skew IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation .

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